molecular formula C17H11F2N5 B12471528 N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12471528
M. Wt: 323.30 g/mol
InChI Key: YFHXBMDXLIOYGG-UHFFFAOYSA-N
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Description

N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with two 4-fluorophenyl groups

Properties

Molecular Formula

C17H11F2N5

Molecular Weight

323.30 g/mol

IUPAC Name

N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H11F2N5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23)

InChI Key

YFHXBMDXLIOYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is subsequently cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its cytotoxic activities against various cancer cell lines, including breast cancer and colorectal cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its dual 4-fluorophenyl substitution, which enhances its binding affinity and specificity for CDK2. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potent cytotoxic activity .

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